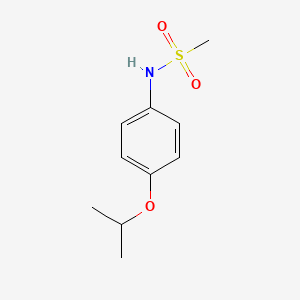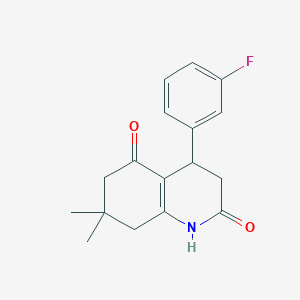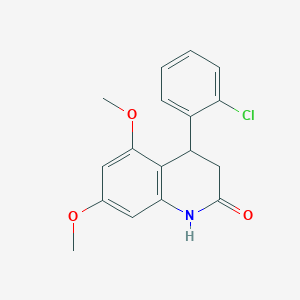![molecular formula C19H15N3OS B4414228 6-(4-methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4414228.png)
6-(4-methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile
Übersicht
Beschreibung
6-(4-methoxyphenyl)-2-[(4-pyridinylmethyl)thio]nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTN and is a member of the nicotinonitrile family. The unique chemical structure of MPTN makes it a promising candidate for research in areas such as drug discovery, medicinal chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of MPTN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. MPTN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its antitumor activity. Additionally, MPTN has been shown to inhibit the activation of NF-kB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MPTN has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, MPTN has also been shown to have anti-inflammatory activity. This activity may be due to its inhibition of NF-kB, which is a key regulator of inflammation. Additionally, MPTN has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPTN is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, MPTN has been shown to have a variety of other potential applications, including neuroprotection and anti-inflammatory activity. However, there are also some limitations to using MPTN in lab experiments. The synthesis of MPTN is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers. Additionally, the mechanism of action of MPTN is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on MPTN. One area of interest is in the development of new cancer therapies based on MPTN. Researchers could explore the use of MPTN in combination with other drugs or in different cancer types to optimize its antitumor activity. Additionally, further research is needed to fully understand the mechanism of action of MPTN and its potential applications in neuroprotection and anti-inflammatory activity. Finally, researchers could explore the synthesis of analogs of MPTN to optimize its properties for specific applications.
Wissenschaftliche Forschungsanwendungen
MPTN has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in drug discovery. MPTN has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, MPTN has also been shown to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-17-5-2-15(3-6-17)18-7-4-16(12-20)19(22-18)24-13-14-8-10-21-11-9-14/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJTVGYSUWYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[1-(3-fluorobenzoyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4414181.png)

![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methylbenzamide](/img/structure/B4414192.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4414193.png)


![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414244.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B4414246.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4414253.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414256.png)
![2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4414264.png)
![ethyl [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4414265.png)
